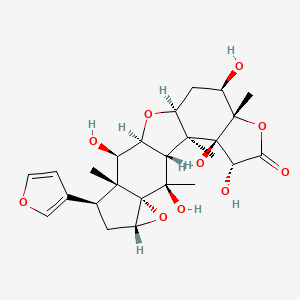

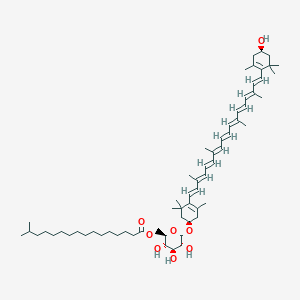

![molecular formula C25H22KN7O3S B1262195 2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt](/img/structure/B1262195.png)

2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KRH-594 is a novel nonpeptide angiotensin II receptor antagonist. It is known for its high specificity towards angiotensin II type 1 receptors, making it a potent blocker. This compound has been studied for its potential therapeutic applications, particularly in the treatment of hypertension and related cardiovascular diseases .

Méthodes De Préparation

The synthesis of KRH-594 involves several steps, including the formation of a biphenyl-tetrazole or biphenyl-carboxylic acid scaffoldThe reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical transformations .

Analyse Des Réactions Chimiques

KRH-594 undergoes various chemical reactions, including binding to angiotensin II type 1 receptors. The binding properties of KRH-594 have been studied extensively, showing that it binds potently to these receptors in an insurmountable manner. The compound also exhibits high specificity towards angiotensin II type 1 receptors, with minimal binding to other receptor types .

Applications De Recherche Scientifique

KRH-594 has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of hypertension, diabetic nephropathy, and hyperlipidemia. In animal studies, KRH-594 has been shown to reduce systolic blood pressure, albuminuria, and proteinuria in diabetic spontaneously hypertensive rats. Additionally, it has been investigated for its effects on various molecular targets and pathways involved in cardiovascular diseases .

Mécanisme D'action

KRH-594 exerts its effects by selectively binding to angiotensin II type 1 receptors. This binding inhibits the action of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. By blocking the effects of angiotensin II, KRH-594 helps to reduce blood pressure and alleviate the symptoms of hypertension. The compound also affects various molecular pathways involved in cardiovascular diseases, including the regulation of extracellular matrix-related genes and platelet-derived growth factor-receptor β (PDGF-Rβ) levels .

Comparaison Avec Des Composés Similaires

KRH-594 is unique in its high specificity towards angiotensin II type 1 receptors. Similar compounds include losartan, irbesartan, olmesartan, candesartan, tasosartan, and telmisartan. These compounds also act as angiotensin II receptor antagonists but may differ in their binding affinities, specificities, and therapeutic effects. KRH-594 has been shown to have a higher specificity towards angiotensin II type 1 receptors compared to some of these other compounds .

Propriétés

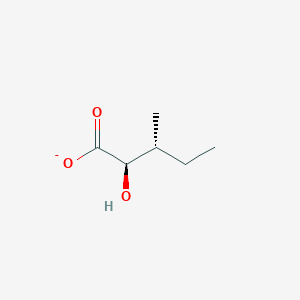

Formule moléculaire |

C25H22KN7O3S |

|---|---|

Poids moléculaire |

539.7 g/mol |

Nom IUPAC |

potassium;2-[[5-ethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3,4-thiadiazol-2-ylidene]carbamoyl]cyclopentene-1-carboxylate |

InChI |

InChI=1S/C25H23N7O3S.K/c1-2-21-29-32(25(36-21)26-23(33)19-8-5-9-20(19)24(34)35)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-30-31-28-22;/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,34,35)(H,27,28,30,31);/q;+1/p-1 |

Clé InChI |

IYBVDYGNSNOZHQ-UHFFFAOYSA-M |

SMILES canonique |

CCC1=NN(C(=NC(=O)C2=C(CCC2)C(=O)[O-])S1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.[K+] |

Synonymes |

dipotassium 2-((5-ethyl-3-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl-1,3,4-thiadiazolin-2-ylidene)aminocarbonyl)-1-cyclopentenecarboxylate KRH 594 KRH-594 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

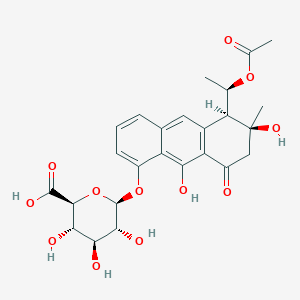

![2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide;hydrochloride](/img/structure/B1262114.png)

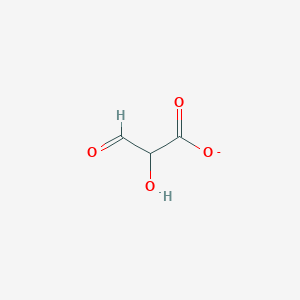

![(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1262133.png)